

Introduction: The Significance of N-Boc-5-methyltryptamine

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Compound of Interest

Compound Name: *tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate*

CAS No.: 1228552-55-3

Cat. No.: B1463477

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N-Boc-5-methyltryptamine is a derivative of 5-methyltryptamine, a compound of interest in neurochemical research.[1] The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the primary amine of the ethylamine side chain is a common strategy in organic synthesis. This modification facilitates the regioselective synthesis of more complex tryptamine analogs by preventing unwanted side reactions at the nitrogen atom.[2] A thorough spectroscopic characterization is paramount to confirm the successful installation of the Boc group and to verify the overall structure and purity of the molecule. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the unambiguous identification of N-Boc-5-methyltryptamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (^1H NMR) and carbon atoms (^{13}C NMR), allowing for the assembly of the molecular framework.

The Rationale Behind NMR Experimental Choices

The choice of solvent and NMR experiment is critical for acquiring high-quality data. Deuterated chloroform (CDCl_3) is a common choice for N-Boc protected compounds due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for spectral calibration. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, respectively, by revealing their connectivity.

Experimental Protocol for NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-5-methyltryptamine in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Use a sufficient number of scans and a relaxation delay that allows for the observation of all carbon signals, including quaternary carbons.
- 2D NMR Acquisition (Optional but Recommended):
 - Perform a COSY experiment to establish proton-proton couplings.
 - Perform an HSQC experiment to correlate directly bonded proton and carbon atoms.

Predicted ^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of N-Boc-5-methyltryptamine is expected to exhibit distinct signals corresponding to the protons of the indole ring, the ethylamine side chain, the 5-methyl group,

and the Boc protecting group. The presence of the Boc group introduces a large singlet for the nine equivalent tert-butyl protons, which is a characteristic feature.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Indole N-H	~8.0	br s	1H
Aromatic C-H	~7.0-7.5	m	3H
-CH ₂ - (side chain)	~3.4	q	2H
-CH ₂ - (side chain)	~2.9	t	2H
5-CH ₃	~2.4	s	3H
Boc (CH ₃) ₃	~1.5	s	9H
N-H (Boc)	~4.6	br s	1H

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbon of the Boc group and the quaternary carbon of the tert-butyl group are particularly diagnostic.

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (Boc)	~156
Aromatic C	~110-135
C(CH ₃) ₃ (Boc)	~80
5-CH ₃	~21
-CH ₂ - (side chain)	~41
-CH ₂ - (side chain)	~25
C(CH ₃) ₃ (Boc)	~28

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. It is particularly useful for confirming the presence of the N-H and C=O groups.

Causality in IR Spectroscopy

The absorption of infrared radiation excites molecules into higher vibrational states. The frequency of absorption is characteristic of the bond strength and the masses of the atoms involved. The presence of the Boc group will introduce a strong carbonyl (C=O) stretching vibration, which is a key diagnostic peak.

Experimental Protocol for IR Analysis

- **Sample Preparation:** A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Predicted IR Spectral Data and Interpretation

The IR spectrum of N-Boc-5-methyltryptamine will display characteristic absorption bands for the indole N-H, the amide N-H of the Boc group, the C=O of the Boc group, aromatic C-H, and aliphatic C-H stretching and bending vibrations.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Indole N-H Stretch	~3400	Medium
Amide N-H Stretch (Boc)	~3350	Medium
Aromatic C-H Stretch	~3100-3000	Medium
Aliphatic C-H Stretch	~2970-2850	Strong
C=O Stretch (Boc)	~1690	Strong
Aromatic C=C Stretch	~1600-1450	Medium-Strong
N-H Bend	~1520	Medium
C-N Stretch	~1250	Medium

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Ionization and Fragmentation: A Deliberate Choice

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI), a soft ionization technique, is often used to observe the protonated molecular ion with minimal fragmentation, thus confirming the molecular weight. The fragmentation of Boc-protected amines is well-documented and often proceeds through a McLafferty-type rearrangement.^[3]

Experimental Protocol for MS Analysis

- **Sample Introduction:** The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: Choose an appropriate ionization method (e.g., ESI for molecular weight determination, EI for fragmentation analysis).
- Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Predicted Mass Spectrum and Fragmentation Analysis

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule $[M+H]^+$. The EI mass spectrum will exhibit a series of fragment ions.

Predicted Molecular Ion:

- $[M+H]^+$: m/z 275.18

Key Predicted Fragment Ions (EI):

- m/z 218: Loss of isobutylene from the Boc group.
- m/z 174: Loss of the entire Boc group.
- m/z 144: Cleavage of the ethylamine side chain, resulting in the 5-methyl-3-vinylindole radical cation.
- m/z 130: A common fragment for tryptamines, corresponding to the quinolinium ion.
- m/z 57: The tert-butyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For N-Boc-5-methyltryptamine, the indole ring is the primary chromophore.

The Basis of UV-Vis Absorption

The indole ring contains a conjugated π -electron system that absorbs UV radiation, leading to $\pi \rightarrow \pi^*$ electronic transitions. The position and intensity of the absorption maxima can be

influenced by substituents on the indole ring.

Experimental Protocol for UV-Vis Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the absorbance of the solution over the UV-Vis range (typically 200-400 nm).

Predicted UV-Vis Spectral Data and Interpretation

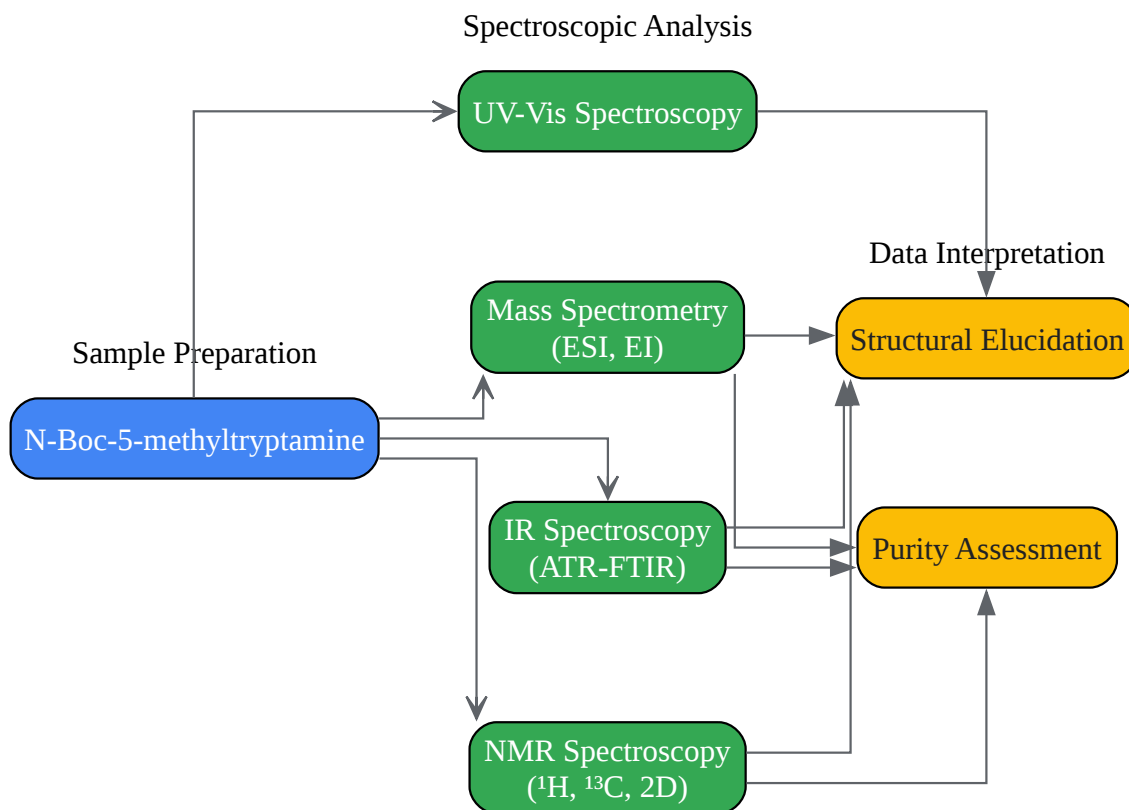
The UV-Vis spectrum of N-Boc-5-methyltryptamine is expected to be similar to that of other tryptamine derivatives, showing characteristic absorption bands for the indole chromophore.^[4]
^[5]

Transition	Predicted λ_{max} (nm)
$\pi \rightarrow \pi$	~220
$\pi \rightarrow \pi$	~280

Summary and Conclusion

The comprehensive spectroscopic analysis of N-Boc-5-methyltryptamine, employing a combination of NMR, IR, MS, and UV-Vis techniques, provides a robust framework for its structural confirmation and purity assessment. The characteristic signals in each spectrum, from the tert-butyl singlet in ^1H NMR to the strong carbonyl absorption in the IR, and the predictable fragmentation in mass spectrometry, collectively offer a unique and definitive fingerprint of the molecule. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and other related Boc-protected tryptamine derivatives.

Visualizations



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Caption: General workflow for the spectroscopic analysis of N-Boc-5-methyltryptamine.

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